

Physicochemical Properties of 2-Amino-4-chloro-5-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-chloro-5-methylphenol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the aromatic compound **2-Amino-4-chloro-5-methylphenol**. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a structured summary of known and computed physicochemical data, detailed experimental protocols for the determination of key properties, and a visual representation of a typical analytical workflow for purity assessment.

Introduction

2-Amino-4-chloro-5-methylphenol is a substituted aromatic amine and phenol. Its structural features, including an amino group, a hydroxyl group, a chlorine atom, and a methyl group attached to a benzene ring, confer specific chemical and physical properties that are of interest in various research and development applications, particularly in the synthesis of more complex molecules such as pharmaceuticals and dyes. An understanding of its physicochemical parameters is crucial for predicting its behavior in different chemical and biological systems, including solubility, reactivity, and potential biological activity.

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for **2-Amino-4-chloro-5-methylphenol**. It should be noted that while computed values are readily available from reliable databases, experimental data for some properties, such as melting and boiling points, are not widely reported in the reviewed literature.

Property	Value	Source
IUPAC Name	2-amino-4-chloro-5-methylphenol	PubChem[1]
CAS Number	53524-27-9	PubChem[1]
Molecular Formula	C ₇ H ₈ ClNO	PubChem[1]
Molecular Weight	157.60 g/mol	PubChem[1]
Canonical SMILES	<chem>CC1=CC(=C(C=C1Cl)N)O</chem>	PubChem[1]
InChI Key	QDGJHZNOQSIFAT-UHFFFAOYSA-N	PubChem[1]
Melting Point	Data not available	General principles for substituted phenols
Boiling Point	Data not available	
Solubility in Water	Predicted to be low	
pKa (acidic, phenolic OH)	~9.11 (Predicted for isomer 2-Amino-5-chloro-4-methylphenol)	ChemicalBook[2]
LogP (XLogP3)	1.9	PubChem[1]
Topological Polar Surface Area	46.3 Å ²	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	0	PubChem

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of key physicochemical properties applicable to **2-Amino-4-chloro-5-methylphenol** and related aromatic compounds.

Determination of Melting Point

The melting point of a solid crystalline organic compound is a critical indicator of its purity.^[3]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar digital device)
- Capillary tubes (sealed at one end)^[4]
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of the dry, crystalline **2-Amino-4-chloro-5-methylphenol** is finely powdered using a mortar and pestle.^[3]
- **Capillary Tube Loading:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.^[5]
- **Measurement:**
 - The loaded capillary tube is placed into the heating block of the melting point apparatus.
 - A rapid heating rate is initially used to determine an approximate melting range.

- The apparatus is allowed to cool, and a second measurement is performed with a fresh sample.
- The temperature is raised quickly to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.[5]
- The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Determination of Aqueous Solubility

The solubility of a compound in water is a fundamental property influencing its absorption, distribution, and formulation.

Principle: This method involves determining the saturation point of the compound in water at a specific temperature by adding known amounts of the solute to a fixed volume of solvent until a saturated solution is formed.

Apparatus:

- Analytical balance
- Vials or test tubes with closures
- Vortex mixer or magnetic stirrer
- Constant temperature bath or shaker
- Centrifuge
- HPLC or UV-Vis spectrophotometer for quantification

Procedure:

- Preparation of Supersaturated Solution: An excess amount of **2-Amino-4-chloro-5-methylphenol** is added to a known volume of deionized water in a vial.

- **Equilibration:** The vial is sealed and agitated in a constant temperature bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the excess solid from the saturated aqueous solution.
- **Quantification:** A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- **Calculation:** The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For **2-Amino-4-chloro-5-methylphenol**, the pKa of the phenolic hydroxyl group and the pKb of the amino group are key parameters. The potentiometric titration method is a reliable technique for pKa determination.^{[6][7]}

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal, which corresponds to the midpoint of the titration curve.^[7]

Apparatus:

- pH meter with a combination pH electrode, calibrated with standard buffers^[8]
- Autotitrator or a burette
- Stir plate and magnetic stir bar
- Jacketed titration vessel connected to a water bath for temperature control

Procedure:

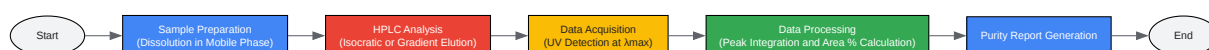
- **Sample Preparation:** A precise amount of **2-Amino-4-chloro-5-methylphenol** is dissolved in a suitable solvent, typically a co-solvent system like methanol-water or ethanol-water if the

compound's aqueous solubility is low. The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.[8]

- **Titration for Phenolic pKa:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). To determine the pKa of the amino group (as its conjugate acid), the solution would first be acidified and then titrated with a strong base.
- **Data Collection:** The pH of the solution is recorded after each incremental addition of the titrant. The titration is continued past the equivalence point.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve (often by analyzing the first or second derivative). The pKa is then calculated as the pH at the half-equivalence point.

Analytical Workflow for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of organic compounds like **2-Amino-4-chloro-5-methylphenol**. [9] A typical workflow is illustrated below.



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Caption: HPLC workflow for purity analysis.

Conclusion

This technical guide has compiled the available physicochemical data for **2-Amino-4-chloro-5-methylphenol** and provided detailed, representative protocols for the experimental determination of its key properties. The included analytical workflow for purity assessment by HPLC offers a standard procedure for quality control. While there is a scarcity of reported experimental data for this specific compound, the provided methodologies and computed values serve as a valuable resource for researchers and scientists engaged in its study and

application. Further experimental validation of the computed properties is recommended for applications where precise values are critical.

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